

Application Notes and Protocols for the Analysis of Fluconazole and Related Compounds

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Compound of Interest

Compound Name: *Iso Fluconazole*

Cat. No.: *B194805*

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These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of the antifungal agent fluconazole and its related compounds. The following sections provide detailed methodologies for various analytical techniques, supported by quantitative data and visual workflows.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of fluconazole and its related substances due to its high resolution, sensitivity, and robustness.[1] Reversed-phase HPLC with UV detection is a common approach for routine quality control.

Experimental Protocol: Isocratic Reversed-Phase HPLC

This protocol is adapted from a validated stability-indicating method for the analysis of Fluconazole and its related compounds (A, B, and C) in capsule formulations.[2]

Objective: To quantify fluconazole and separate it from its known related compounds.

Materials:

- HPLC System: A liquid chromatograph equipped with a UV detector.

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
- Mobile Phase: Methanol and water mixture. The ratio can be optimized, with common ratios being 40:60 (v/v) or 70:30 (v/v).[2]
- Diluent: Mobile phase.
- Standard Solutions:
 - Fluconazole Reference Standard (RS).
 - Fluconazole Related Compound A, B, and C RS.
- Sample Solution: Prepare a solution of the fluconazole sample in the diluent to a known concentration (e.g., 0.1 mg/mL).[2]

Chromatographic Conditions:

Parameter	Value
Flow Rate	1.0 mL/min to 1.5 mL/min[2]
Injection Volume	20 µL[2]
Column Temperature	Ambient[2]
Detection Wavelength	260 nm[2][3]
Run Time	Sufficient to allow for the elution of all compounds of interest.

Procedure:

- System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. The relative standard deviation of the peak areas for replicate injections should be not more than 2.0%. The resolution between critical peak pairs (e.g., fluconazole related compound B and C) should be not less than 1.5.[4]

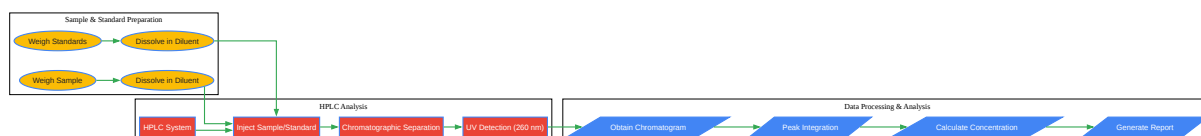
- **Standard Analysis:** Inject the standard solution and record the chromatogram and peak areas.
- **Sample Analysis:** Inject the sample solution and record the chromatogram and peak areas.
- **Calculations:** Calculate the concentration of fluconazole and its related compounds in the sample by comparing the peak areas with those of the standards.

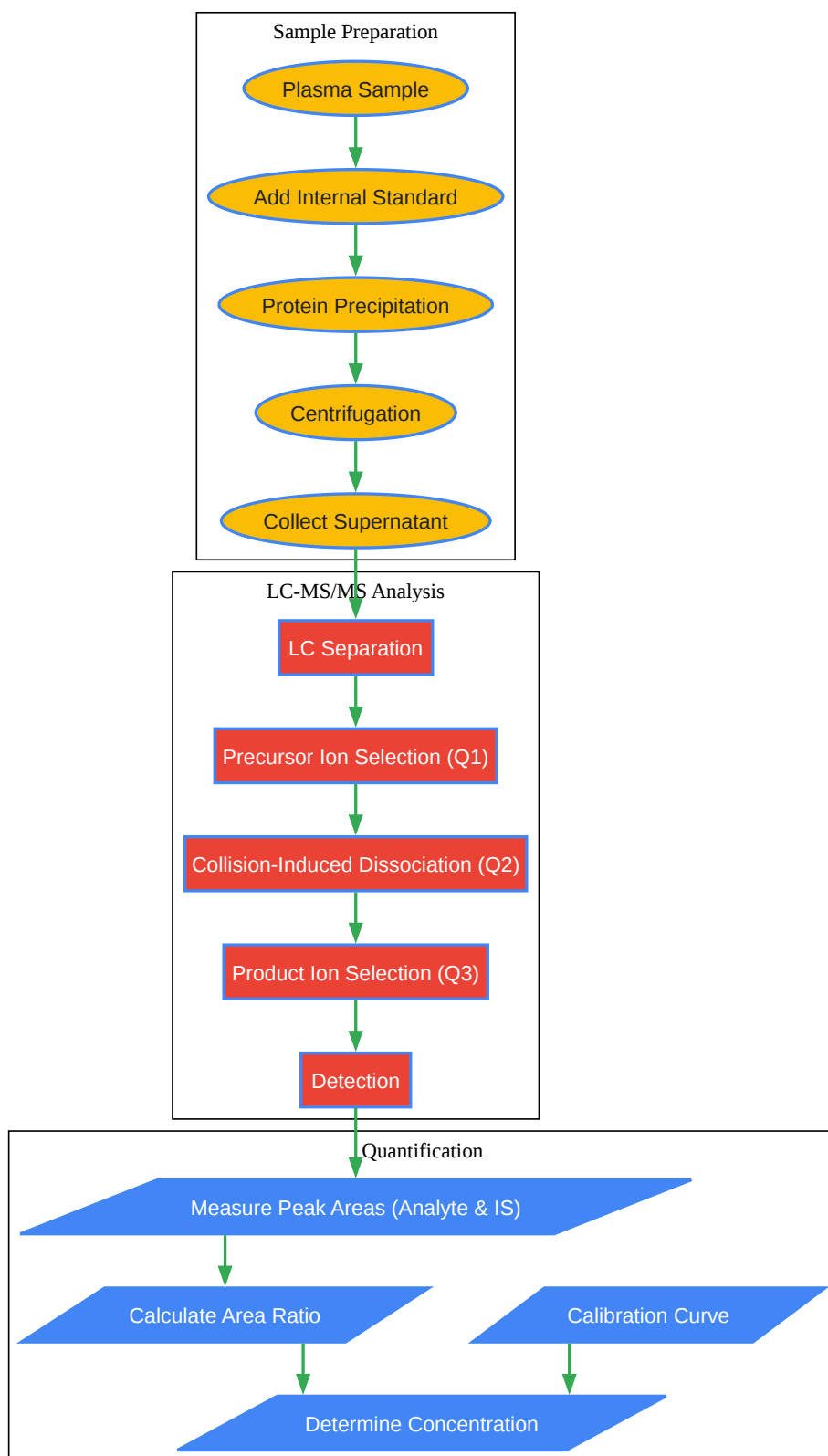
Quantitative Data Summary: HPLC Methods

The following table summarizes key quantitative data from various HPLC methods for fluconazole analysis.

Parameter	Method 1[2]	Method 2[3]	Method 3 (USP)[4]
Mobile Phase	Methanol:Water (40:60, v/v)	Buffer:Acetonitrile (80:20, v/v), pH 5.0	Water:Acetonitrile (80:20, v/v)
Flow Rate	1.5 mL/min	1.0 mL/min	0.5 mL/min
Detection	UV at 260 nm	UV at 260 nm	UV at 260 nm
Linearity Range (Fluconazole)	0.05 - 0.15 mg/mL	1 - 100 µg/mL	-
Accuracy	99.3%	-	-
Precision (RSD)	0.61%	-	≤ 5.0% for impurities
Retention Time (Fluconazole)	-	2.5 min	~9.9 min
Retention Time (Impurity A)	-	-	~4.9 min
Retention Time (Impurity B)	-	-	~8.0 min
Retention Time (Impurity C)	-	-	~8.5 min

Experimental Workflow: HPLC Analysis of Fluconazole





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